molecular formula C13H16O4 B8317688 2-(Oxan-2-yloxy)-2-phenylacetic acid

2-(Oxan-2-yloxy)-2-phenylacetic acid

Cat. No.: B8317688
M. Wt: 236.26 g/mol
InChI Key: CJJAVRWGJRYWMI-UHFFFAOYSA-N
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Description

2-(Oxan-2-yloxy)-2-phenylacetic acid is a carboxylic acid derivative featuring a phenyl group and an oxan-2-yloxy (tetrahydropyranyloxy) substituent. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol . The oxan-2-yloxy group, a cyclic ether, enhances lipophilicity and may improve metabolic stability compared to linear ethers or esters.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(oxan-2-yloxy)-2-phenylacetic acid

InChI

InChI=1S/C13H16O4/c14-13(15)12(10-6-2-1-3-7-10)17-11-8-4-5-9-16-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)

InChI Key

CJJAVRWGJRYWMI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(Oxan-2-yloxy)-2-phenylacetic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Source
This compound C₁₃H₁₆O₄ 236.26 Oxan-2-yloxy, phenyl Potential pharmaceutical applications
2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid C₂₅H₂₄N₂O₃ 400.47 Dimethylamino, diphenylethyl High binding affinity (1.5× furosemide)
2-(Butyryloxy)-2-phenylacetic acid C₁₂H₁₄O₄ 222.24 Butyryloxy Enantioselective synthesis
2-Oxo-2-phenylacetic acid (Phenylglyoxylic acid) C₈H₆O₃ 150.13 Oxo Metabolite, synthon for antibiotics
Methyl 2-oxo-2-phenylacetate C₉H₈O₃ 164.16 Methyl ester Chemical intermediate
Key Observations:
  • Substituent Effects: The oxan-2-yloxy group in this compound likely enhances solubility in organic solvents compared to the more polar hydroxyl or oxo groups. Its cyclic structure may also confer conformational rigidity, influencing receptor interactions . The dimethylamino and diphenylethyl groups in the C₂₅H₂₄N₂O₃ analog contribute to a higher molecular weight (400.47 g/mol) and significantly improved binding affinity to biological targets, outperforming furosemide by 1.5× in molecular docking studies . Butyryloxy substituents (C₁₂H₁₄O₄) are used in kinetic resolution processes, indicating utility in synthesizing enantiomerically pure compounds .
  • Functional Group Impact :

    • The oxo group in phenylglyoxylic acid (C₈H₆O₃) makes it a key intermediate in synthesizing semi-synthetic antibiotics like cefamandole and anti-cholinergic drugs .
    • Ester derivatives (e.g., methyl 2-oxo-2-phenylacetate) are often employed as stable intermediates in organic synthesis due to their reduced acidity compared to carboxylic acids .
Receptor Binding and Inhibition
  • The C₂₅H₂₄N₂O₃ analog demonstrated exceptional binding affinity in molecular docking studies, targeting receptors associated with hypertension and edema. Its diphenylethyl group may facilitate hydrophobic interactions with receptor pockets, while the dimethylamino group enhances solubility in physiological environments .
  • Phenylglyoxylic acid (C₈H₆O₃) is a metabolite of styrene and serves as a biomarker for occupational exposure. Its α-keto acid structure also enables chelation of metal ions, relevant in catalytic processes .

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